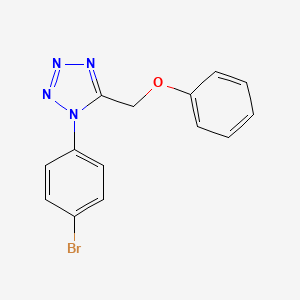
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole is a tetrazole derivative compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation. Additionally, it has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole. These include:
1. Further studies to understand its mechanism of action and identify potential targets for drug development.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Studies to evaluate its safety and efficacy in clinical trials.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a subject of interest for researchers worldwide. Further studies are needed to fully understand its potential and develop it into a viable treatment option for various diseases.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole involves the reaction of 4-bromo-benzyl alcohol with sodium azide in the presence of a copper catalyst. The resulting compound is then treated with paraformaldehyde and sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-(phenoxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFZFZGDQBKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


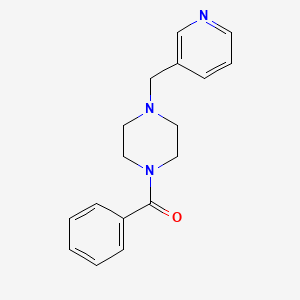
![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)
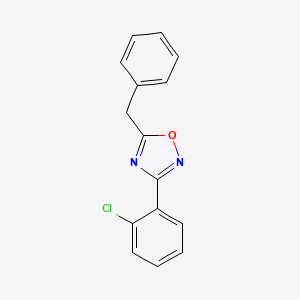
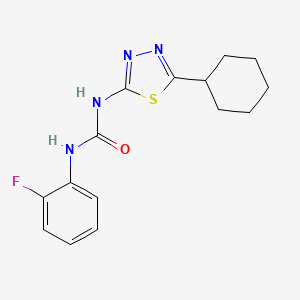
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
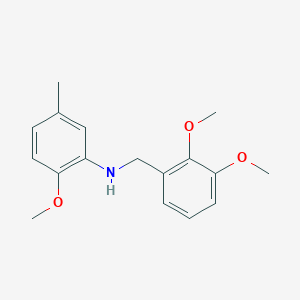

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)
![N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide](/img/structure/B5695478.png)